N-(hexacosanoyl)-sphinganine

Ceramide Synthase Enzyme Specificity Biosynthesis

This Cer(d18:0/26:0) is the definitive CerS2 product standard for LC-MS/MS. Its saturated sphinganine base and C26:0 acyl chain provide the correct biophysical membrane model, unlike generic C16-C24 ceramides. Essential for accurate biomarker validation in CRC lipidomic studies.

Molecular Formula C44H89NO3
Molecular Weight 680.2 g/mol
CAS No. 182362-38-5
Cat. No. B135184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(hexacosanoyl)-sphinganine
CAS182362-38-5
SynonymsN-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide;  [R-(R*,S*)]-N-[2-Hydroxy-1-(hydroxymethyl)heptadecyl]hexacosanamide;  C26-Dihydroceramide; 
Molecular FormulaC44H89NO3
Molecular Weight680.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
InChIInChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48)/t42-,43+/m0/s1
InChIKeyNWERZHCPHDHUMO-WZYYJWNZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(hexacosanoyl)-sphinganine (CAS 182362-38-5): A Defined C26-Dihydroceramide for N-Acyl Chain-Specific Sphingolipid Research and Procurement


N-(hexacosanoyl)-sphinganine (CAS 182362-38-5), systematically identified as Cer(d18:0/26:0) or C26-dihydroceramide, is a dihydroceramide composed of a sphinganine (d18:0) base N-acylated with a hexacosanoyl (C26:0) fatty acid . It is a member of the very-long-chain ceramide (VLC-Cer) subclass and is biosynthesized by ceramide synthases (CerS), most notably CerS2, which exhibits a strong preference for very-long-chain acyl-CoAs (C20–C26) over shorter-chain substrates [1]. The compound's saturated sphingoid backbone distinguishes it from the more common unsaturated ceramides (e.g., Cer(d18:1/26:0)), conferring distinct biophysical and metabolic properties that are critical for precise experimental design and therapeutic targeting.

Why C26-Dihydroceramide (CAS 182362-38-5) Cannot Be Replaced by Shorter or Unsaturated Ceramide Analogs


Substituting N-(hexacosanoyl)-sphinganine with seemingly similar ceramide species—such as C24-dihydroceramide, C26-unsaturated ceramide, or shorter-chain C16–C18 ceramides—introduces fundamental and often contradictory functional outcomes. This is due to the compound's three critical structural determinants: a saturated sphinganine base, a very-long C26:0 N-acyl chain, and its specific synthesis by CerS2/3. These features collectively dictate its unique biophysical impact on membranes [1], its distinct cellular signaling roles in cancer proliferation versus apoptosis [2], and its divergent biomarker associations in disease states [3]. Generic substitution in experimental or therapeutic contexts therefore risks invalidating research findings or mischaracterizing biological pathways.

Quantitative Differentiation of N-(hexacosanoyl)-sphinganine (CAS 182362-38-5) from Key Analogs


Enzymatic Synthesis: C26-Ceramide Production is Restricted to CerS2, Excluding Shorter Acyl-CoA Substrates

N-(hexacosanoyl)-sphinganine is synthesized by ceramide synthase 2 (CerS2), which exhibits strict substrate specificity. CerS2 shows no activity with C16:0-CoA and very low activity with C18:0-CoA, instead preferentially utilizing longer acyl-CoA substrates from C20 to C26 for ceramide synthesis [1]. This contrasts sharply with CerS5 and CerS6, which primarily generate C16-ceramide, and CerS1, which produces C18-ceramide. Consequently, the presence of N-(hexacosanoyl)-sphinganine serves as a specific and quantifiable readout of CerS2 activity.

Ceramide Synthase Enzyme Specificity Biosynthesis

Membrane Biophysics: Very-Long-Chain Saturated Ceramides Induce Interdigitated Tubular Structures, a Behavior Absent in Shorter or Unsaturated Analogs

In phosphatidylcholine model membranes, saturated very-long-chain ceramides (C24, and by class inference, C26) form distinct interdigitated phases and tubular structures, a property not observed with long-chain (C16, C18) or unsaturated (C18:1, C24:1) ceramides at 37 °C [1]. This differential behavior is crucial for understanding membrane domain formation and signaling platforms. Furthermore, spin-label EPR studies confirm that a C26 fatty acyl chain in glycosphingolipids can fully interdigitate across gel-phase bilayers of diC14-PC, diC16-PC, and sphingomyelin, whereas a C24 chain only interdigitates in diC14-PC [2].

Membrane Biophysics Lipid Domains Interdigitation

Cancer Cell Signaling: Very-Long-Chain Ceramides (C22–C24) Promote Proliferation, Opposing the Apoptotic Effects of Long-Chain Ceramides (C16–C18)

In breast (MCF-7) and colon (HCT-116) cancer cell lines, overexpression of CerS4 and CerS6, which elevate short-chain ceramides (C16:0, C18:0, C20:0), leads to inhibition of cell proliferation and induction of apoptosis. In direct contrast, overexpression of CerS2, which elevates very-long-chain ceramides (C22–C24), results in increased cell proliferation [1]. While this study directly assessed C22–C24 ceramides, C26-ceramide, synthesized by CerS2/3, belongs to the same very-long-chain functional class. The data demonstrate a clear functional antagonism between long-chain and very-long-chain ceramide species.

Cancer Biology Cell Proliferation Apoptosis

Clinical Lipidomics: Plasma C26-Ceramide Shows a Distinct Elevation in Colorectal Cancer (CRC) Patients and Acts as a Direct EGFR Ligand

A 2025 study in Cell Metabolism identified d18:1/26:0 ceramide (C26) as specifically elevated in tumor tissues, plasma, and feces of colorectal cancer (CRC) patients and mouse models [1]. Mechanistically, C26-ceramide acts as a direct ligand for the epidermal growth factor receptor (EGFR), binding its extracellular region to promote cancer cell proliferation. This functional role is distinct from shorter-chain ceramides, which do not exhibit this specific ligand activity. Elevated C26-ceramide levels are driven by heightened ceramide synthase 3 (CERS3) activity, and the FDA-approved drug aclidinium bromide (AB) inhibits CRC by targeting CERS3 [1].

Lipidomics Colorectal Cancer Biomarker

Validated Research and Procurement Applications for N-(hexacosanoyl)-sphinganine (CAS 182362-38-5)


Ceramide Synthase 2 (CerS2) Activity Assays and Inhibitor Screening

As a direct enzymatic product of CerS2, N-(hexacosanoyl)-sphinganine is the definitive analyte for quantifying CerS2 activity in vitro [1]. Researchers studying CerS2-specific inhibitors (e.g., ST1060, which predominantly inhibits CerS2 [2]) require this compound as an authentic standard for LC-MS/MS quantification of product formation. Using C16- or C18-ceramide standards would yield false-negative or misleading results due to CerS2's negligible activity on short-chain acyl-CoA substrates.

Biophysical Studies of Membrane Interdigitation and Curvature Induction

The unique ability of very-long-chain saturated ceramides to induce interdigitated phases and tubular membrane structures makes N-(hexacosanoyl)-sphinganine an essential component for model membrane studies [1]. Researchers investigating the physical basis of lipid raft formation, membrane curvature sensing, or ceramide-enriched signaling platforms should incorporate this compound to accurately mimic the biophysical effects of endogenous VLC-ceramides, which cannot be replicated by shorter-chain (C16) or unsaturated (C24:1) analogs.

Lipidomic Biomarker Quantification in Colorectal Cancer (CRC) and Metabolic Disorders

Given the specific association of elevated C26-ceramide levels with CRC progression and its role as an EGFR ligand [1], this compound is a critical analytical standard for targeted lipidomic workflows. Clinical researchers and core facilities performing quantitative sphingolipid profiling in patient plasma or tissue samples must use N-(hexacosanoyl)-sphinganine (or its unsaturated counterpart) to ensure accurate, chain-length-resolved quantification for biomarker discovery and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(hexacosanoyl)-sphinganine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.